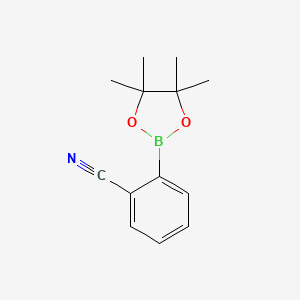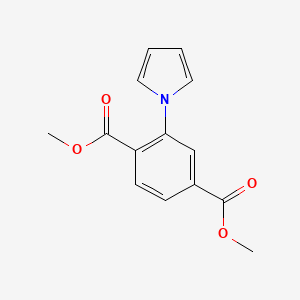
dimethyl 2-(1H-pyrrol-1-yl)terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(1H-pyrrol-1-yl)terephthalate is a chemical compound with the molecular formula C14H13NO4 . It is also known as DPT or pyrrolidine.
Molecular Structure Analysis
Dimethyl 2-(1H-pyrrol-1-yl)terephthalate contains a total of 33 bonds; 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 2 ester groups .Applications De Recherche Scientifique
Environmental Impact and Biodegradation
Dimethyl terephthalate (DMT) is primarily used in the manufacture of polyesters and industrial plastics. Its widespread application raises concerns about environmental impact due to global use. A study on the esterase gene dmtH from Sphingobium sp. C3 shows promise in transforming DMT to mono-methyl terephthalate (MMT), a less toxic form. This biotransformation is crucial for reducing DMT toxicity in the environment. The process not only transforms DMT but potentially other p-phthalic acid esters, demonstrating the role of microorganisms in mitigating environmental pollutants (Cheng et al., 2020).
Polymer Synthesis and Material Science
DMT undergoes polycondensation with 1,4-butanediol, facilitated by various catalysts like Bi2O3 and bismuth(III) acetate, to create telechelic poly(butylene terephthalate)s. These polymers, characterized by high molecular weights and specific end groups, have significant implications in creating materials with tailored properties for industrial applications (Kricheldorf et al., 2005).
Crystallization and Chemical Reactions
The interaction of DMT with organic salts, such as sodium o-chlorobenzoate, has been studied to understand the crystallization behavior of poly(ethylene terephthalate) (PET). This research provides insights into the nucleating effects of organic salts on PET, which is crucial for enhancing the material properties of PET-based products (Legras et al., 1986).
Recycling and Sustainability
Methanolic pyrolysis (methanolysis) of PET under microwave irradiation offers an energy-efficient recycling method. This approach, utilizing DMT as a main product, supports the recycling of PET wastes, highlighting an important application in sustainability and waste management (Siddiqui et al., 2012).
Antimicrobial Properties
A novel series of pyrrole derivatives, including compounds related to dimethyl 2-(1H-pyrrol-1-yl)terephthalate, have been synthesized and evaluated for their antimicrobial activities. These studies reveal the potential of pyrrole chalcone derivatives as significant antimicrobial agents, contributing to the development of new therapeutic tools (Hublikar et al., 2019).
Propriétés
IUPAC Name |
dimethyl 2-pyrrol-1-ylbenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-13(16)10-5-6-11(14(17)19-2)12(9-10)15-7-3-4-8-15/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMDCAFTNWRPCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-(1H-pyrrol-1-yl)terephthalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




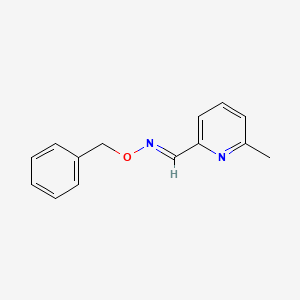
![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)
![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

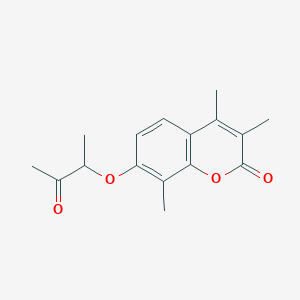
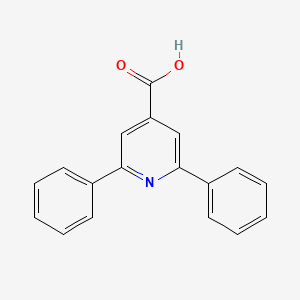
![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)
![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)
